1-(2-aminoethyl)-3-Pyrrolidinone
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Overview
Description
1-(2-Aminoethyl)pyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an aminoethyl substituent at the second position and a ketone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)pyrrolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 1,2-dichloroethane with pyrrolidine in the presence of a solvent . Another method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidine derivatives typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-one derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(2-Aminoethyl)pyrrolidin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Aminoethyl)pyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidine: A simpler analog without the aminoethyl and ketone substituents.
Pyrrolidin-2-one: A related compound with a ketone group at the second position.
Prolinol: A derivative with a hydroxyl group instead of a ketone.
Uniqueness: 1-(2-Aminoethyl)pyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1161928-14-8 |
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Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(2-aminoethyl)pyrrolidin-3-one |
InChI |
InChI=1S/C6H12N2O/c7-2-4-8-3-1-6(9)5-8/h1-5,7H2 |
InChI Key |
QHPSMQZBMNYBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)CCN |
Origin of Product |
United States |
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